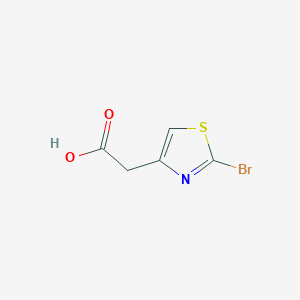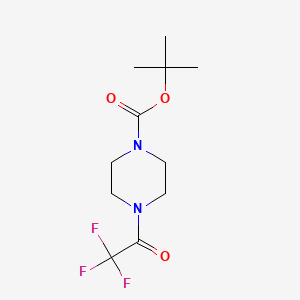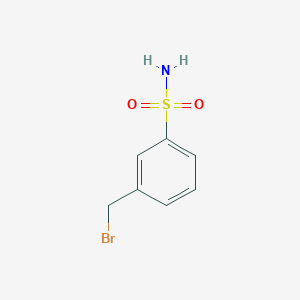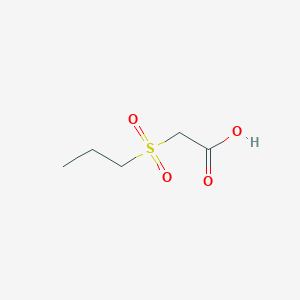![molecular formula C11H17NO2 B1287771 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene CAS No. 188345-71-3](/img/structure/B1287771.png)
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene
概要
説明
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene, also known as Boc-azabicyclo[2.2.1]hept-5-ene, is a cyclic dienophile and a key intermediate in the synthesis of a variety of natural products. It is a five-membered ring system with two bridgehead nitrogen atoms, one oxygen atom and two carbon atoms. This compound is of interest to organic and medicinal chemists due to its potential to be used as a precursor for synthesizing a variety of molecules.
科学的研究の応用
Synthesis of Neuroexcitants
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene has been used in the synthesis of neuroexcitant compounds. For instance, its conversion to N-Boc syn-7-(2-hydroxyethyl)-4-tosyl-2-azabicyclo[2.2.1]hept-5-ene facilitates the production of 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid and alpha-kainic acid, potent neuroexcitants (Hodgson, Hachisu, & Andrews, 2005). Additionally, similar compounds serve as precursors in the synthesis of alpha-kainic acid, alpha-isokainic acid, and alpha-dihydroallokainic acid, emphasizing the role of this compound in neuroexcitant synthesis (Hodgson, Hachisu, & Andrews, 2005).
Precursor to Natural Epibatidine
This compound also acts as a precursor in the synthesis of natural epibatidine. A study reported an efficient synthesis of (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a precursor to natural (−)-epibatidine (Pandey, Tiwari, Singh, & Mali, 2001).
Use in Synthesizing Highly Functionalized Compounds
This compound is a versatile synthon for the production of various highly functionalized compounds. It has been used in the development of numerous drug candidates, demonstrating its broad applicability in pharmaceutical synthesis (Holt-Tiffin, 2009).
Biocatalytic Resolution
The biocatalytic resolution of this compound has been developed using hydrolytic enzymes, offering a practical approach for the preparation of enantiomerically pure N-substituted γ-lactams. This demonstrates its significance in enantioselective synthesis (Mahmoudian, Lowdon, Jones, Dawson, & Wallis, 1999).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known to be a versatile intermediate in the synthesis of various organic compounds .
Mode of Action
It’s known to be involved in reactions with various electrophilic reagents .
Biochemical Pathways
The compound is used as an intermediate in the synthesis of carbocyclic nucleosides . It’s also involved in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Result of Action
The result of the action of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is the production of a variety of polyfunctionalised bicyclic systems . The compound can react with various electrophilic reagents to give addition products .
生化学分析
Biochemical Properties
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s structure allows it to act as a versatile intermediate in the synthesis of carbocyclic nucleosides and other bioactive molecules . Its interactions with biomolecules often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily due to its ability to interact with key regulatory proteins and enzymes, altering their activity and leading to changes in cellular behavior . For example, it may modulate the activity of transcription factors, resulting in altered gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is often related to its ability to form covalent bonds with specific biomolecules, leading to changes in enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its effects on cellular processes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Once localized, the compound can interact with biomolecules within these compartments, influencing their activity and function . This localization is crucial for the compound’s ability to modulate cellular processes and metabolic pathways .
特性
IUPAC Name |
tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXHTCUZAWODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578758 | |
| Record name | tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188345-71-3 | |
| Record name | tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



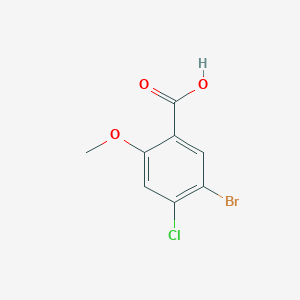






![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
